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Compound of Interest

Compound Name: JC-171

cat. No.: B8117439

An in-depth analysis of publicly available scientific literature reveals that JC-171 is a novel,
rationally designed small-molecule inhibitor of the NOD-like receptor family pyrin-domain-
containing 3 (NLRP3) inflammasome.[1] Primarily investigated for its therapeutic potential in
treating multiple sclerosis (MS), the available data focuses on its mechanism of action and
efficacy in preclinical models, with limited comprehensive safety and toxicity data in the public
domain.[1][2]

This guide synthesizes the existing data on JC-171 and presents a framework for its safety and
toxicity profile, adhering to the specified requirements for drug development professionals.
Where specific data is not available, illustrative templates are provided.

Executive Summary

JC-171, chemically known as 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-
benzamide, is a selective NLRP3 inflammasome inhibitor.[1][3] It functions by disrupting the
interaction between NLRP3 and the adaptor protein ASC, which in turn blocks the release of
the potent pro-inflammatory cytokine Interleukin-1(3 (IL-1).[1] Preclinical studies demonstrate
its ability to inhibit IL-1[3 release in vitro and to delay disease progression in a mouse model of
multiple sclerosis.[2] Initial in vitro cytotoxicity assays suggest a favorable profile in the tested
cell line.[2] However, a comprehensive safety profile, including detailed safety pharmacology,
repeat-dose toxicity, genotoxicity, and ADME data, is not yet publicly available.

Mechanism of Action: NLRP3 Inflammasome
Inhibition
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The primary mechanism of action of JC-171 is the targeted inhibition of the NLRP3
inflammasome signaling pathway. This pathway is a critical component of the innate immune
system, responsible for detecting pathogenic microorganisms and endogenous danger signals,
leading to the activation of inflammatory responses through the cleavage of pro-IL-1f3 into its
active form.
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Caption: Mechanism of JC-171 in inhibiting the NLRP3/ASC interaction.

In Vitro Potency and Cytotoxicity

JC-171 has been characterized in vitro for its inhibitory effect on IL-1[3 release and for its
general cytotoxicity profile in a relevant immune cell line.

Data Summary

Parameter Cell Line Value Reference
ICso (IL-13 Release) J774A.1 Macrophages 8.45+ 1.56 uM [1][3]
o No significant effect
Cytotoxicity J774A.1 Macrophages [2]
up to 30 uM
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Experimental Protocol: In Vitro IL-1 Release Assay

This protocol outlines the method used to determine the half-maximal inhibitory concentration
(ICs0) of JC-171.

o Cell Culture: Murine J774A.1 macrophage cells are cultured in appropriate media and
seeded into multi-well plates.

e Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) at a concentration of 1
pug/mL for 4.5 hours to induce the expression of NLRP3 and pro-IL-1[3.[2]

o |nhibitor Treatment: Various concentrations of JC-171 are added to the cells.

 Activation (Signal 2): The NLRP3 inflammasome is activated by adding adenosine
triphosphate (ATP) at a concentration of 5 mM for 30 minutes.[2] JC-171 is typically added at
the same time as ATP.[2]

o Supernatant Collection: The cell culture supernatant is collected.

e Quantification: The concentration of secreted IL-1f3 in the supernatant is quantified using a
commercial mouse IL-13 ELISA kit, following the manufacturer's instructions.[2]

o Data Analysis: The ICso value is calculated by plotting the percentage of inhibition against
the log concentration of JC-171 and fitting the data to a dose-response curve.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b8117439?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://www.benchchem.com/product/b8117439?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://www.benchchem.com/product/b8117439?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://www.benchchem.com/product/b8117439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed J774A.1 Cells

Prime with LPS
(1 pg/mL, 4.5h)

Add JC-171
(Dose Range)

Activate with ATP
(5 mM, 30 min)

l

Collect Supernatant

Quantify IL-13
(ELISA)

Calculate ICso

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro IL-1[3 inhibition assay.

In Vivo Efficacy and Observations

JC-171 has been evaluated in a mouse model of multiple sclerosis, providing insights into its in
vivo activity and therapeutic potential.

Data Summary
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Animal Model Dosing Regimen Key Findings Reference

Delayed disease
progression, reduced
) 10 mg/kg, every other  severity, blocked IL-1(3
EAE (C57BL/6 Mice) _ _
day (therapeutic) production, reduced
pathogenic Th17

response.

Experimental Protocol: EAE Mouse Model

This protocol describes the therapeutic treatment regimen used to assess JC-171 in the
Experimental Autoimmune Encephalomyelitis (EAE) model.

Animals: Female C57BL/6 mice are used for the study.

e Induction of EAE: On day 0, mice are immunized with a MOGss-5s5 peptide emulsified in
Complete Freund's Adjuvant (CFA).

e Monitoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized
scale (e.g., 0 = no signs, 1 = flaccid tail, etc.).

o Treatment Initiation: Therapeutic treatment with JC-171 (10 mg/kg) or a vehicle control
begins when individual mice first exhibit a clinical score of 1.[2]

e Dosing: Treatment is administered every other day for the duration of the study (e.g., up to
28 days post-immunization).[2]

o Endpoint Analysis: At the conclusion of the study, spinal cords are collected for histological
analysis (e.g., Luxol fast blue staining) to assess demyelination.[2] Cytokine levels and T-cell
responses are analyzed from relevant tissues.

Preclinical Safety and Toxicology Profile (lllustrative
Framework)

Comprehensive public data on the formal safety and toxicology of JC-171 is not available. The
following sections provide a standard framework for the type of data required for a complete
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profile. All data in these tables is hypothetical and for illustrative purposes only.

Acute Toxicity (lllustrative)

Species Route LDso (mg/kg) Observations
No mortality or

Mouse Oral (p.o.) > 2000 significant adverse
effects observed.
Dose-dependent

Rat Intravenous (i.v.) 500 sedation at higher

concentrations.

. NOAEL L
Species Route Target Organs Key Findings
(mglkgl/day)
) N Well-tolerated at
Rat Oral (p.o.) 100 None identified
all dose levels.
Reversible
elevation in liver
Dog Oral (p.o.) 50 Liver enzymes (ALT,
AST) at = 150
mg/kg/day.
Genotoxicity (lllustrative)
Concentration/Dos
Assay System Result
e
Ames Test S. typhimurium Up to 5000 u g/plate Negative
Micronucleus Test Mouse Bone Marrow Up to 500 mg/kg Negative
Mouse Lymphoma )
L5178Y cells Up to 100 pg/mL Negative

Assay
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Safety Pharmacology (lllustrative)

Assessment System Key Findings

Cardiovascular hERG Channel Assay ICs0 > 30 uM

No effect on blood pressure,
Cardiovascular Telemetry in Dogs heart rate, or ECG intervals at

doses up to 50 mg/kg.

No significant CNS effects
Central Nervous System Irwin Screen in Rats observed at doses up to 200

mg/kg.

No effect on respiratory rate or
Respiratory Whole-body Plethysmography tidal volume at doses up to
200 mg/kg.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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